molecular formula C18H26O7 B12671145 (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate CAS No. 85661-29-6

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate

Cat. No.: B12671145
CAS No.: 85661-29-6
M. Wt: 354.4 g/mol
InChI Key: KNDUUGQODQGFMG-FPLPWBNLSA-N
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Description

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is a high-purity chemical reagent designed for research and development applications. This compound features a unique molecular structure integrating multiple allyl ether groups and a reactive maleate ester, making it a valuable multifunctional monomer for polymer science and materials engineering . The primary research value of this compound lies in its potential use as a building block for synthesizing and modifying unsaturated polyester resins (UPRs) and other cross-linkable polymers . The allyl ether groups can undergo cross-linking reactions, while the maleate double bond is capable of participating in copolymerization, offering researchers a tool to tailor polymer network density, flexibility, and thermomechanical properties. This can be particularly relevant in developing specialty coatings, adhesives, and composite materials. The presence of multiple functional sites also allows for further chemical modifications to introduce specific properties. As a reagent, it provides a pathway to create novel polymeric architectures with potential applications in advanced material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

CAS No.

85661-29-6

Molecular Formula

C18H26O7

Molecular Weight

354.4 g/mol

IUPAC Name

(Z)-4-oxo-4-[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]but-2-enoic acid

InChI

InChI=1S/C18H26O7/c1-4-9-22-12-18(13-23-10-5-2,14-24-11-6-3)15-25-17(21)8-7-16(19)20/h4-8H,1-3,9-15H2,(H,19,20)/b8-7-

InChI Key

KNDUUGQODQGFMG-FPLPWBNLSA-N

Isomeric SMILES

C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)O

Canonical SMILES

C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Allylation Procedure

  • Reagents and Conditions:

    • Allyl bromide or allyl chloride as the allyl donor.
    • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate hydroxyl groups.
    • Solvent: Acetone, DMF, or THF, depending on solubility and reactivity.
    • Temperature: Typically room temperature to reflux (25–80 °C).
    • Reaction time: Several hours to overnight.
  • Mechanism:
    The base deprotonates the hydroxyl groups, generating alkoxide ions that nucleophilically attack the allyl halide, forming allyl ethers.

  • Notes:

    • Excess allyl halide is often used to drive the reaction to completion.
    • Reaction monitoring by TLC or NMR is essential to avoid over-allylation or side reactions.

Esterification with Maleic Acid Derivatives

  • Reagents and Conditions:

    • Maleic anhydride or maleic acid as the acylating agent.
    • Coupling agents such as DCC or carbodiimides to activate the acid.
    • Catalysts: DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
    • Temperature: 0 °C to room temperature to avoid polymerization of maleic anhydride.
    • Reaction time: Several hours.
  • Mechanism:
    The hydroxyl group attacks the activated maleic acid derivative, forming the ester linkage and releasing byproducts such as dicyclohexylurea (DCU) if DCC is used.

  • Notes:

    • Careful control of stoichiometry is required to obtain the monoester (hydrogen maleate) rather than diesters.
    • The reaction is sensitive to moisture; anhydrous conditions are preferred.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Allylation Allyl bromide, K2CO3, acetone 50 12 85–90 Excess allyl bromide used
Esterification Maleic anhydride, DCC, DMAP, DCM 0 to 25 6–8 75–80 Monoester formation targeted
Purification Column chromatography or recrystallization Ambient Confirmed by NMR and MS

Research Findings and Optimization Notes

  • Selectivity:
    The allylation step must be carefully controlled to avoid partial substitution or over-allylation, which can complicate purification.

  • Reaction Monitoring:
    NMR spectroscopy is the preferred method to monitor the progress of allylation and esterification, especially to confirm the presence of allyl protons and maleate vinyl protons.

  • Stability:
    The maleate ester is sensitive to hydrolysis and polymerization; thus, storage under inert atmosphere and low temperature is recommended.

  • Alternative Methods: Some patents suggest using alternative allyl donors or catalysts to improve reaction rates and yields, including phase-transfer catalysts or microwave-assisted synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the maleate moiety into succinate derivatives.

    Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce succinate derivatives.

Scientific Research Applications

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate involves its interaction with specific molecular targets. The compound’s allyloxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The maleate moiety may also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique structure distinguishes it from other hydrogen maleates:

  • Iodoproxyfan Hydrogen Maleate : Contains an imidazole ring and iodophenyl ether, contrasting with the allyloxy-rich propane backbone of the target compound. Both share the hydrogen maleate group, but iodoproxyfan’s aromaticity may enhance receptor binding in pharmaceuticals .
  • Prochlorperazine Maleate: A phenothiazine derivative with a piperazine group. Its dimaleate salt form improves solubility, whereas the target compound’s allyloxy groups may reduce polarity .
  • Solifenacin Maleate: Used as an antimuscarinic agent, its structure includes a tetrahydroisoquinoline group. The absence of allyl groups in solifenacin highlights differences in hydrophobicity and metabolic stability .

Table 1: Structural Comparison

Compound Key Functional Groups Molecular Weight (g/mol)
Target Compound Allyloxy, hydrogen maleate ~350 (estimated)
Iodoproxyfan Hydrogen Maleate Imidazole, iodophenyl, hydrogen maleate 452.25
Prochlorperazine Maleate Phenothiazine, piperazine, dimaleate 606.09
Solifenacin Maleate Tetrahydroisoquinoline, maleate 480.54

Stability and Hydrolysis

Maleate esters are prone to hydrolysis, impacting their utility as drug linkers. notes that methyl succinate outperforms maleate esters in stability, suggesting the target compound’s maleate group may limit its use in hydrolytic environments. However, hydrogen maleate salts (e.g., prochlorperazine) demonstrate sufficient stability for pharmaceutical formulations, implying that protonation state and counterions critically influence stability .

Solubility and Pharmacokinetics

Hydrogen maleates generally enhance aqueous solubility due to their acidic protons. For example:

  • Chlorpheniramine Maleate : Utilized in antihistamines for its moderate solubility and reduced sedation .
  • Solifenacin Maleate : Optimized for solubility in urinary tract applications .

The target compound’s allyloxy groups may reduce solubility compared to these examples, as allyl chains are hydrophobic. This could limit its bioavailability unless formulated with solubilizing agents.

Research Findings and Implications

  • Stability vs. Functionality Trade-off : While the maleate group offers reactivity, its hydrolytic instability () may limit applications unless stabilized via formulation .
  • Structural Tailoring : Allyloxy groups could enable crosslinking in polymers but reduce solubility in pharmaceuticals.
  • Synthetic Feasibility : Methods from and provide a roadmap for scalable synthesis .

Biological Activity

(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate, also known as TL 13-112, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C49H60ClN9O10S
  • Molecular Weight : 1002.573 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • IC50 Values :
    • Anaplastic Lymphoma Kinase (ALK) : 0.14 nM
    • Cereblon Binding : 2.4 µM

TL 13-112 functions primarily as a PROTAC (proteolysis-targeting chimera), which promotes the degradation of specific proteins involved in oncogenesis. The compound is designed to target Anaplastic Lymphoma Kinase (ALK), a critical player in various cancers, including non-small cell lung cancer (NSCLC).

Key Mechanisms:

  • Targeted Protein Degradation : TL 13-112 binds to ALK and recruits the E3 ubiquitin ligase cereblon, leading to ubiquitination and subsequent proteasomal degradation of ALK and other kinases like PTK2 (FAK), Aurora A, FER, and RPS6KA1 (RSK1) .
  • Dose-Dependent Inhibition : Studies indicate that TL 13-112 inhibits the expression of ALK and Aurora A in a dose-dependent manner across various cell lines, including H3122 and Karpas 299 cells .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of TL 13-112 in inhibiting cancer cell proliferation through targeted degradation of ALK:

  • Cell Lines Used : H3122, Karpas 299
  • Concentrations Tested : Ranging from 0.01 µM to 1 µM over a period of 16 hours.
  • Results :
    • Complete inhibition of ALK and Aurora A expression was observed at a concentration of 1 µM.
    • Significant reductions in PTK2, FER, and RPS6KA1 expression were also noted at lower concentrations .

Case Studies

Several studies have highlighted the clinical relevance of TL 13-112:

  • Clinical Implications for NSCLC :
    • Research published by Powell et al. indicates that compounds like TL 13-112 could provide new therapeutic avenues for treating ALK-positive NSCLC by effectively degrading ALK without the resistance seen with traditional inhibitors .
  • Comparative Studies :
    • Comparative studies with other ALK inhibitors show that TL 13-112 has a superior potency with lower IC50 values, suggesting it may be more effective at lower doses .

Summary Table of Biological Activity

PropertyValue
Molecular FormulaC49H60ClN9O10S
Molecular Weight1002.573 g/mol
Density1.4 ± 0.1 g/cm³
IC50 (ALK)0.14 nM
IC50 (Cereblon Binding)2.4 µM
Complete Inhibition Concentration1 µM

Q & A

Q. What methodologies address data inconsistencies in environmental fate studies of allyl ether derivatives?

  • Methodological Answer : Conflicting biodegradation rates may arise from microbial community variability. Metagenomic sequencing of soil/water samples identifies degradative pathways. Accelerated stability studies (e.g., OECD 301F) under UV/visible light quantify photolytic half-lives. Pair with high-resolution LC-MS/MS to detect transformation products .

Methodological Tables

Parameter Technique Application Example Reference
Allyl ether reactivityDFT calculationsPredict polymerization initiation sites
Degradation pathwaysTGA-GC/MSIdentify thermal decomposition products
Impurity profilingHPLC-UV/VisQuantify maleate ester derivatives
BiocompatibilityMicrobial growth inhibition assaysAssess toxicity in biohybrid systems

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